An In-depth Technical Guide to the Structure and Application of DBCO-PEG4-Ahx-DM1
An In-depth Technical Guide to the Structure and Application of DBCO-PEG4-Ahx-DM1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and application of DBCO-PEG4-Ahx-DM1, a key reagent in the development of next-generation antibody-drug conjugates (ADCs).
Core Structure and Components
DBCO-PEG4-Ahx-DM1 is a complex heterobifunctional molecule designed for the targeted delivery of the potent cytotoxic agent DM1 to cancer cells. Its structure is modular, consisting of four key components: a DBCO moiety for antibody conjugation, a PEG4 linker to enhance solubility, an aminohexanoic acid (Ahx) spacer, and the DM1 payload.
-
DBCO (Dibenzocyclooctyne): This strained alkyne is the reactive handle for conjugation. It readily undergoes a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified antibody.[1][2][3] This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, preserving the integrity of the antibody.
-
PEG4 (Tetraethylene Glycol): The four-unit polyethylene (B3416737) glycol (PEG) spacer is incorporated to improve the hydrophilicity and solubility of the entire molecule.[4][5] This is crucial for preventing aggregation of the resulting ADC and improving its pharmacokinetic properties.
-
Ahx (Aminohexanoic Acid): This six-carbon amino acid acts as a spacer, providing spatial separation between the bulky antibody and the cytotoxic payload. This can help to ensure that the DM1 can effectively interact with its target once released inside the cell.
-
DM1 (Mertansine): A derivative of the potent microtubule inhibitor maytansine, DM1 is the cytotoxic payload of this conjugate.[1][2][6] By inhibiting tubulin polymerization, DM1 induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7]
The precise arrangement of these components is critical to the functionality of the ADC. The DBCO group is at one terminus for antibody attachment, while the DM1 is at the other to exert its cytotoxic effect. The PEG4 and Ahx components form the linker that bridges these two functional ends.
Chemical Structure Diagram
Caption: A simplified block diagram illustrating the modular structure of DBCO-PEG4-Ahx-DM1.
Quantitative Data
The following table summarizes the key quantitative data for DBCO-PEG4-Ahx-DM1.
| Property | Value |
| Molecular Formula | C68H89ClN6O17 |
| Molecular Weight | 1297.92 g/mol |
| Purity | Typically >95% (as determined by HPLC) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and other organic solvents. Limited aqueous solubility. |
| Storage Conditions | Store at -20°C for long-term stability. |
Experimental Protocols
This section provides detailed methodologies for the use of DBCO-PEG4-Ahx-DM1 in the synthesis and evaluation of ADCs.
Antibody-Drug Conjugation via SPAAC
This protocol describes the conjugation of DBCO-PEG4-Ahx-DM1 to an azide-modified monoclonal antibody (mAb-N3).
Workflow for Antibody-Drug Conjugation
Caption: Experimental workflow for the synthesis of an antibody-drug conjugate using DBCO-PEG4-Ahx-DM1.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-Ahx-DM1
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
Procedure:
-
Preparation of Reagents:
-
Dissolve DBCO-PEG4-Ahx-DM1 in anhydrous DMSO to a stock concentration of 10 mM.
-
Ensure the mAb-N3 solution is at a concentration of 1-10 mg/mL in PBS. The buffer should be free of any azide-containing compounds.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the DBCO-PEG4-Ahx-DM1 stock solution to the mAb-N3 solution. The final DMSO concentration should ideally be below 10% (v/v) to avoid antibody denaturation.
-
Gently mix the reaction and incubate at room temperature for 4-16 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
-
Purification of the ADC:
-
Remove the unreacted DBCO-PEG4-Ahx-DM1 and DMSO by size-exclusion chromatography (SEC).
-
Equilibrate the SEC column with PBS, pH 7.4.
-
Load the reaction mixture onto the column and elute with PBS.
-
Collect the fractions containing the purified ADC. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Purity and Aggregation Analysis: Analyze the purified ADC by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) to assess purity and the presence of aggregates.
-
Mass Confirmation: Confirm the mass of the ADC and the distribution of drug-loaded species by intact protein mass spectrometry.
-
In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the cytotoxic activity of the newly synthesized ADC on a target cancer cell line.
Workflow for In Vitro Cytotoxicity Assay
Caption: A flowchart outlining the key steps of an in vitro cytotoxicity assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Synthesized ADC and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Treatment with ADC:
-
Prepare a series of dilutions of the ADC and the unconjugated antibody control in complete culture medium. A typical concentration range would be from 1 pM to 1 µM.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with medium only (background) and cells with medium (untreated control).
-
Incubate the plate for 72-96 hours at 37°C.
-
-
Cell Viability Measurement:
-
Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a four-parameter logistic curve.
-
Conclusion
DBCO-PEG4-Ahx-DM1 is a well-designed and versatile reagent for the construction of antibody-drug conjugates. Its modular structure allows for efficient and specific conjugation to azide-modified antibodies via copper-free click chemistry. The inclusion of a PEG linker enhances the physicochemical properties of the resulting ADC. The protocols provided in this guide offer a starting point for the synthesis and in vitro evaluation of ADCs utilizing this advanced drug-linker. Careful characterization of the final conjugate is essential to ensure its quality and efficacy.
